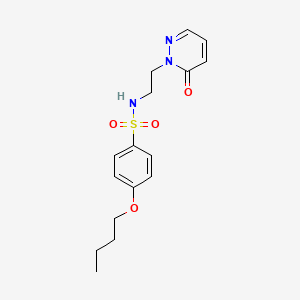

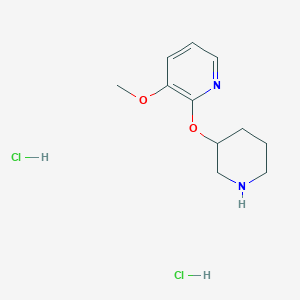

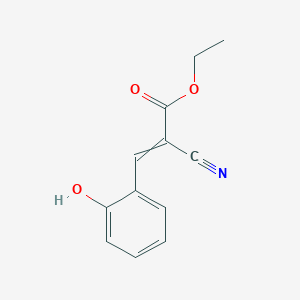

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclobutanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclobutanecarboxamide” is a chemical compound . Thiazoles, which are an important class of five-membered heterocyclic compounds, are known to exhibit various biological activities such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Synthesis Analysis

The synthesis of such compounds often involves the creation of a thiazole ring with variable substituents as target structures . The substituents on a particular position of the thiazole ring can greatly affect the biological outcomes .Molecular Structure Analysis

Thiazoles contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .Chemical Reactions Analysis

The chemical reactions of thiazoles are often influenced by the substituents on the thiazole ring . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It resembles pyridine and pyrimidine in its physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Scientific Research Applications

Potential as Therapeutic Agents

A series of compounds similar to N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclobutanecarboxamide have been designed and synthesized with potential therapeutic applications. For example, thiazole-aminopiperidine hybrid analogues have been evaluated as inhibitors of Mycobacterium tuberculosis GyrB ATPase, showing promise as antituberculosis agents with minimal cytotoxicity (V. U. Jeankumar et al., 2013). Moreover, compounds like MGCD0103, an orally active histone deacetylase inhibitor, have entered clinical trials due to their significant antitumor activity in vivo, indicating potential as anticancer drugs (Nancy Z. Zhou et al., 2008).

Inhibiting Biological Targets

Research has also focused on the development of novel pyridine-thiazole hybrid molecules as potential anticancer agents. These compounds have demonstrated high antiproliferative activity against various cancer cell lines, suggesting a mechanism related to inducing genetic instability in tumor cells (I. Ivasechko et al., 2022). Additionally, substituted benzamides have been identified as selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity, with promising in vivo efficacy in human lung and colon carcinoma xenograft models, highlighting their potential in cancer therapy (R. Borzilleri et al., 2006).

Effectiveness in Treating Specific Diseases

Several studies have explored the effectiveness of related compounds in treating specific diseases. For instance, some new thiazole and pyrazole derivatives based on a tetrahydrobenzothiophene moiety have shown promising antimicrobial activities, indicating their potential use as antimicrobial agents (M. Gouda et al., 2010). Furthermore, novel indane-amide substituted pyrazole, pyrimidine, pyridine, and 2-pyrone derivatives have been synthesized and investigated for their antioxidant activities, offering insights into their potential neuroprotective effects (K. Mohamed & E. H. El-Sayed, 2019).

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. It is known that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

For instance, they can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . The compound’s interaction with its targets can lead to changes in the target’s function, which can result in a therapeutic effect.

Biochemical Pathways

For example, they have been found to play a role in the synthesis of neurotransmitters, such as acetylcholine . They can also affect the functioning of the nervous system and the release of energy from carbohydrates during metabolism .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the compound’s bioavailability and its ability to reach its targets in the body.

Result of Action

For instance, they have been found to have antimicrobial, antifungal, antiviral, and antitumor or cytotoxic effects .

Future Directions

properties

IUPAC Name |

N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]cyclobutanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4OS/c24-18(14-3-1-4-14)21-15-8-6-13(7-9-15)17-12-25-19(23-17)22-16-5-2-10-20-11-16/h2,5-12,14H,1,3-4H2,(H,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPCSTYFACUGEHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(adamantan-1-yl)-3-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2440459.png)

![[5-bromo-4-morpholino-6-oxo-1(6H)-pyridazinyl]methyl acetate](/img/structure/B2440466.png)

![2-chloro-N-[2-(4-methylpiperidin-1-yl)propyl]pyridine-3-carboxamide](/img/structure/B2440468.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-chloro-6-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![Tert-butyl 3-(2-bromoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2440476.png)

![1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-(phenylthio)propan-1-one](/img/structure/B2440477.png)